molecular formula C16H17FN2O B12230561 2-[3-(Fluoromethyl)piperidine-1-carbonyl]quinoline

2-[3-(Fluoromethyl)piperidine-1-carbonyl]quinoline

Cat. No.: B12230561
M. Wt: 272.32 g/mol
InChI Key: SWMMUJYQKHHPLR-UHFFFAOYSA-N
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Description

2-[3-(Fluoromethyl)piperidine-1-carbonyl]quinoline is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Fluoromethyl)piperidine-1-carbonyl]quinoline typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine and a ketone. In this case, the starting materials would include a fluoromethyl-substituted piperidine, an appropriate aromatic aldehyde, and a ketone. The reaction is usually carried out under acidic or basic conditions, often with the use of a catalyst to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Fluoromethyl)piperidine-1-carbonyl]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(Fluoromethyl)piperidine-1-carbonyl]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(Fluoromethyl)piperidine-1-carbonyl]quinoline involves its interaction with specific molecular targets in biological systems. The fluoromethyl group and piperidine ring enhance its binding affinity to target proteins and enzymes. The compound can inhibit or modulate the activity of these targets, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-[3-(Trifluoromethyl)piperidine-1-carbonyl]quinoline: Similar structure with a trifluoromethyl group instead of a fluoromethyl group.

    2-[3-(Chloromethyl)piperidine-1-carbonyl]quinoline: Similar structure with a chloromethyl group instead of a fluoromethyl group.

    2-[3-(Bromomethyl)piperidine-1-carbonyl]quinoline: Similar structure with a bromomethyl group instead of a fluoromethyl group

Uniqueness

The presence of the fluoromethyl group in 2-[3-(Fluoromethyl)piperidine-1-carbonyl]quinoline imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different halogen substituents. These properties can enhance its biological activity and make it a valuable compound for various applications.

Properties

Molecular Formula

C16H17FN2O

Molecular Weight

272.32 g/mol

IUPAC Name

[3-(fluoromethyl)piperidin-1-yl]-quinolin-2-ylmethanone

InChI

InChI=1S/C16H17FN2O/c17-10-12-4-3-9-19(11-12)16(20)15-8-7-13-5-1-2-6-14(13)18-15/h1-2,5-8,12H,3-4,9-11H2

InChI Key

SWMMUJYQKHHPLR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3C=C2)CF

Origin of Product

United States

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